Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate
Overview
Description
Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a synthetic compound that belongs to the pyrimidine family. Its unique structural features, including dichlorination and a methyl group, contribute to its biological activity, making it a compound of interest in medicinal chemistry and agrochemical applications. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C₇H₆Cl₂N₂O₂
- Molecular Weight : Approximately 205.04 g/mol
- Structure : The compound features a pyrimidine ring with two chlorine substituents at the 2 and 4 positions and a methyl ester at the 5 position.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways. For instance, it has been shown to interact with cyclooxygenases (COX), which are critical in inflammation processes .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including multidrug-resistant strains of bacteria. For example, some analogs have demonstrated minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against Staphylococcus aureus .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating significant potency .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of this compound derivatives, significant inhibition of tumor growth was noted in vivo. The derivative exhibited a favorable pharmacokinetic profile with acceptable oral bioavailability and minimal toxicity at therapeutic doses. This suggests its potential as a lead compound for further development in cancer therapeutics .
Synthetic Pathways and Derivatives
The synthesis of this compound typically involves chlorination reactions followed by esterification processes. Variations in these synthetic routes can lead to derivatives with enhanced biological activities or altered physicochemical properties.
Table 2: Comparison of Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 2,4-dichloropyrimidine-5-carboxylate | 3177-20-6 | Lacks methyl group; simpler structure |
Ethyl 2,4-Dichloro-5-pyrimidinecarboxylate | 51940-64-8 | Contains ethyl instead of methyl |
Ethyl 4-chloropyrimidine-5-carboxylate | 41103-17-7 | Chlorination at different position |
Properties
IUPAC Name |
methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-4(6(12)13-2)5(8)11-7(9)10-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPTXNUMWNYLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727038 | |
Record name | Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36745-93-4 | |
Record name | Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.